Methyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate
Description
Methyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a methyl ester at position 3, a 4-nitrobenzamido group at position 2, and methyl substituents at positions 4 and 5 of the thiophene ring. This compound is structurally related to several derivatives reported in the literature, which vary in ester groups (methyl vs. ethyl), substituents (e.g., sulfonamido, pyridinylcarbonyl), and biological or synthetic applications .
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-8-9(2)23-14(12(8)15(19)22-3)16-13(18)10-4-6-11(7-5-10)17(20)21/h4-7H,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBIEQLEINZQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction proceeds through a series of Knoevenagel condensations, Michael additions, and cyclization steps. Using 3-pentanone as the ketone precursor enables the introduction of methyl groups at positions 4 and 5, while methyl cyanoacetate serves as the α-cyanoester. Sulfur facilitates cyclization, yielding 2-amino-4,5-dimethylthiophene-3-carboxylate (Figure 1).
Key Parameters
Optimization Strategies
Quantum chemical calculations (r²SCAN-3c level) reveal that cyclization proceeds via intramolecular nucleophilic attack, with stereochemical outcomes dictating reaction pathways. Introducing polar aprotic solvents like DMF improves solubility of intermediates, while N-alkylimidazole additives enhance reaction efficiency by stabilizing reactive intermediates.
Acylation of 2-Aminothiophene Intermediate
The 2-amino group of the Gewald product undergoes acylation with 4-nitrobenzoyl chloride to install the 4-nitrobenzamido moiety. This step demands careful control to avoid over-acylation or ester hydrolysis.
Reaction Conditions and Catalysis
Acylation is typically performed in anhydrous DMF under inert atmosphere. Triethylamine or pyridine neutralizes HCl generated during the reaction. Recent advancements employ N-methylimidazole as a dual-purpose base and catalyst, achieving yields exceeding 85% while minimizing side reactions.
Representative Procedure
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Dissolve 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 eq) in DMF.
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Add 4-nitrobenzoyl chloride (1.2 eq) dropwise at 0°C.
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Introduce N-methylimidazole (0.2 eq) and stir at 25°C for 12 h.
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Quench with ice water, extract with ethyl acetate, and purify via recrystallization.
Alternative Route: Sequential Alkylation and Acylation
For laboratories lacking Gewald reaction expertise, a stepwise approach builds the thiophene ring through alkylation and cyclization.
Thiophene Ring Construction
Methyl 3-oxopentanoate undergoes bromination at the α-position, followed by treatment with sodium sulfide to form the thiophene core. Subsequent methylation at positions 4 and 5 uses methyl iodide under phase-transfer conditions.
Critical Considerations
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Brominating Agent: N-Bromosuccinimide (NBS) in CCl₄
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Cyclization Agent: Na₂S·9H₂O in DMF
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Methylation: CH₃I, TBAB catalyst, NaOH(aq)
Comparative Yield Analysis
| Step | Reagents | Yield (%) |
|---|---|---|
| Bromination | NBS, CCl₄ | 78 |
| Cyclization | Na₂S·9H₂O, DMF | 65 |
| Methylation | CH₃I, TBAB, NaOH | 72 |
| Acylation | 4-Nitrobenzoyl chloride | 85 |
Table 2: Yield progression in the stepwise synthesis route.
While this method offers modularity, cumulative yields (~32%) are inferior to the Gewald approach.
Industrial-Scale Optimization
Patent CN102115468B highlights a scalable procedure using continuous flow reactors to enhance throughput. Key innovations include:
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In-situ Generation of 4-Nitrobenzoyl Chloride: Reduces handling hazards.
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Solvent Recycling: DMF recovered via vacuum distillation.
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Catalyst Immobilization: N-Methylimidazole supported on silica gel enables reuse for >10 cycles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives of the compound.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study utilizing tube dilution methods demonstrated that methyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate shows notable activity against various microbial strains. The presence of electron-withdrawing groups in the structure enhances its efficacy against specific pathogens, suggesting a strong structure-activity relationship (SAR).
Anticancer Properties
The anticancer potential of this compound has been evaluated using in vitro assays. The sulforhodamine B (SRB) assay revealed that it exhibits cytotoxic effects on human lung cancer cell lines (A-549). The incorporation of substituents like the nitro group appears to enhance its efficacy compared to standard chemotherapeutics such as adriamycin.
Antioxidant Activity
Thiophene derivatives have also been studied for their antioxidant properties. Compounds with specific functional groups demonstrate significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The antioxidant activity correlates with the presence of electron-donating groups in the structure, further supporting the SAR findings.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Electron-withdrawing groups : Enhance antimicrobial and anticancer activities.
- Electron-donating groups : Increase antioxidant properties.
This relationship emphasizes the importance of molecular design in developing effective therapeutic agents.
Antimicrobial Evaluation
A comprehensive study evaluated various synthesized thiophene compounds for their antimicrobial efficacy. The results indicated that this compound exhibited significant activity against tested bacterial and fungal strains.
Cytotoxicity Assays
In vitro tests using human lung cancer cell lines demonstrated that this compound has cytotoxic effects. The SRB assay results indicated a promising potential for further development as an anticancer agent.
Data Summary Table
| Biological Activity | Test Method | Results |
|---|---|---|
| Antimicrobial | Tube dilution method | Significant activity against tested strains |
| Anticancer | SRB assay | Cytotoxic effects on A-549 cell line |
| Antioxidant | DPPH scavenging assay | High radical scavenging capacity |
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Properties
The 4-nitrobenzamido group in the target compound is a strong electron-withdrawing moiety, which significantly influences the electron density of the thiophene ring. This contrasts with analogs such as ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate (pyridine-3-carbonyl substituent), where the pyridine ring introduces both electron-withdrawing and aromatic interactions . Similarly, ethyl 4,5-dimethyl-2-[(phenoxycarbonyl)amino]thiophene-3-carboxylate contains a phenoxycarbonyl group, which is less electron-deficient than the nitrobenzamido group but offers steric bulk .
Table 1: Substituent Comparison
Ester Group Variations
The methyl ester in the target compound differs from ethyl esters in analogs like ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate . Ethyl esters generally enhance lipophilicity, which may improve membrane permeability in biological systems.
Physicochemical Properties
Predicted properties for methyl 4,5-dimethyl-2-(3-methylpiperidine-1-carbothioamido)thiophene-3-carboxylate (a structural analog) include a density of 1.237 g/cm³ and a boiling point of 428.5°C .
Biological Activity
Methyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and relevant research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : Methyl 4,5-dimethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate
- Molecular Formula : C16H18N2O5S
- CAS Number : 309951-67-5
Synthesis Overview :
- Formation of the Thiophene Ring : The thiophene ring is synthesized using the Paal-Knorr method, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
- Introduction of the Nitrobenzamido Group : This is achieved through nucleophilic substitution where nitrobenzoyl chloride reacts with an amine derivative of the thiophene.
- Esterification : The carboxylic acid derivative is esterified with methanol in the presence of an acid catalyst.
The biological activity of this compound primarily involves its interaction with various molecular targets. The nitrobenzamido group facilitates hydrogen bonding and electrostatic interactions with biological macromolecules, while the thiophene ring engages in π-π stacking interactions. This dual interaction enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria.
Case Studies and Research Findings
- Anticancer Properties :
- Antioxidant Activity :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| Methyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene | Moderate | High | Moderate |
| Methyl 4,5-dimethyl-2-(3-amino)thiophene | High | Moderate | High |
| Methyl 4,5-dimethyl-2-(3-chloro)thiophene | Low | High | Low |
Q & A
Q. Table 1. Comparative Yields of Synthetic Routes
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Acylation in CH₂Cl₂ | Dry CH₂Cl₂ | None | 78 | 97 | |
| Visible-Light Mediated | DMF | Ir(ppy)₃ | 85 | 99 |
Q. Table 2. Electrochemical Parameters for Nitro Group Reduction
| Technique | E₁/₂ (V) | kₛ (cm/s) | D (cm²/s) | Reference |
|---|---|---|---|---|
| Cyclic Voltammetry | −0.82 | 0.0032 | 1.2×10⁻⁶ | |
| Chronoamperometry | −0.85 | 0.0028 | 1.1×10⁻⁶ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
